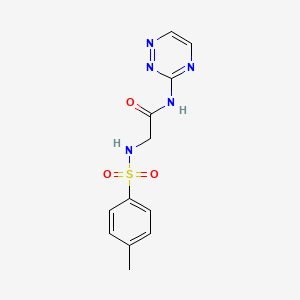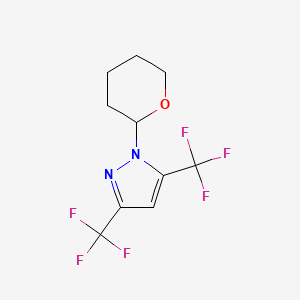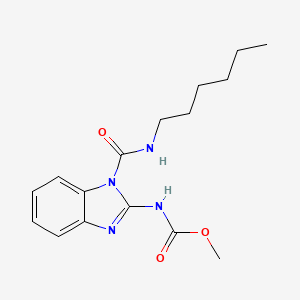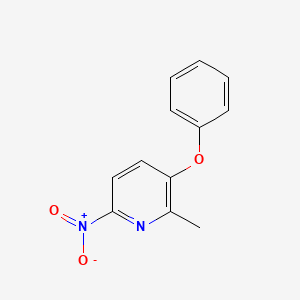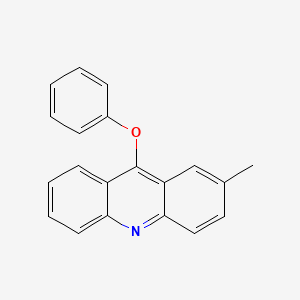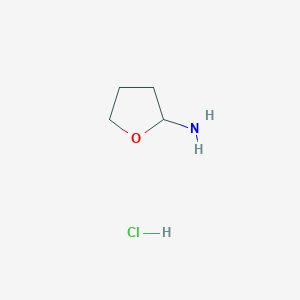
Tetrahydrofuran-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofuran-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is derived from tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-2-amine hydrochloride typically involves the conversion of furfural to tetrahydrofuran-derived amines. One efficient method starts with carbohydrate-based furfural, which undergoes hydrogenation in the presence of a palladium catalyst to form tetrahydrofurfurylamine. This intermediate is then reacted with hydrochloric acid to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Tetrahydrofuran-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfurylamine: A closely related compound with similar chemical properties.
2-Methyltetrahydrofuran: Another derivative used as a solvent and in chemical syntheses.
Uniqueness
Tetrahydrofuran-2-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which enhance its solubility and reactivity compared to other tetrahydrofuran derivatives .
Properties
Molecular Formula |
C4H10ClNO |
|---|---|
Molecular Weight |
123.58 g/mol |
IUPAC Name |
oxolan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-4-2-1-3-6-4;/h4H,1-3,5H2;1H |
InChI Key |
OZEIBIZOCKVHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


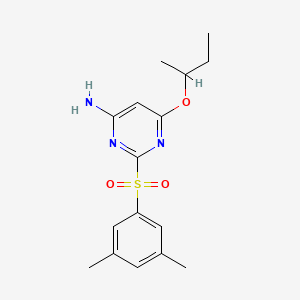

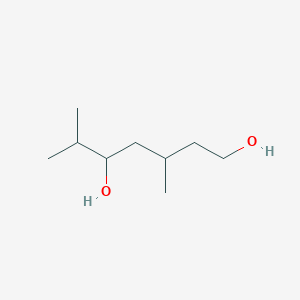
![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)

![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)
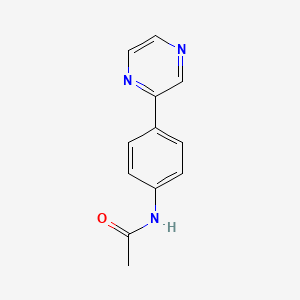
![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)
